Benzo[b]thiophene, 2-(methylthio)-
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Overview
Description
Benzo[b]thiophene, 2-(methylthio)- is a heteroaromatic compound that belongs to the class of benzothiophenes. It is characterized by a benzene ring fused to a thiophene ring, with a methylthio group attached to the second position of the thiophene ring. This compound is a colorless to pale yellow liquid with a distinct sulfurous odor . It is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo[b]thiophene, 2-(methylthio)- can be synthesized through several methods. One common approach involves the reaction of o-silylaryl triflates with alkynyl sulfides in the presence of a catalyst. This one-step intermolecular reaction yields a wide range of 3-substituted benzothiophenes . Another method involves the electrophilic cyclization of appropriate precursors, such as 3-iodo-2-(thiophen-2-yl) benzo[b]thiophene .
Industrial Production Methods
Industrial production of benzo[b]thiophene, 2-(methylthio)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene, 2-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of benzo[b]thiophene, 2-(methylthio)- include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides, and organometallic reagents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiophenes .
Scientific Research Applications
Benzo[b]thiophene, 2-(methylthio)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antioxidant properties.
Industry: It is used in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of benzo[b]thiophene, 2-(methylthio)- involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s antioxidant properties are due to its ability to scavenge free radicals and inhibit lipid peroxidation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzo[b]thiophene, 2-(methylthio)- include:
Benzo[b]thiophene: The parent compound without the methylthio group.
2-Methylbenzo[b]thiophene: A derivative with a methyl group instead of a methylthio group.
3-Substituted benzothiophenes: Compounds with various substituents at the third position of the benzothiophene ring.
Uniqueness
Benzo[b]thiophene, 2-(methylthio)- is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
30489-81-7 |
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Molecular Formula |
C9H8S2 |
Molecular Weight |
180.3 g/mol |
IUPAC Name |
2-methylsulfanyl-1-benzothiophene |
InChI |
InChI=1S/C9H8S2/c1-10-9-6-7-4-2-3-5-8(7)11-9/h2-6H,1H3 |
InChI Key |
CTDNQMZRPZJNLM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=CC=CC=C2S1 |
Origin of Product |
United States |
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